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Compound of Interest |

Compound Name: 5-Methylorotic acid
CAS No.: 3993-73-5
Cat. No.: B1594833
Get Quote
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Executive Summary

5-Methylorotic acid (2,6-dihydroxy-5-methylpyrimidine-4-carboxylic acid) serves as a critical
intermediate in pyrimidine metabolism and a structural analog to thymine and orotic acid. Its
significance in drug development lies in its potential as a metabolic probe for dihydropyrimidine
dehydrogenase (DPD) activity and as a scaffold for heterocyclic pharmaceutical agents.

This guide provides a rigorous spectroscopic breakdown of 5-Methylorotic acid, designed to
assist analytical chemists and researchers in structure verification, impurity profiling, and
synthesis optimization. The data presented synthesizes experimental baselines with theoretical
structural arguments to ensure high-confidence identification.

Structural Profile & Theoretical Framework

Before interpreting spectra, one must understand the tautomeric and electronic environment of
the molecule. 5-Methylorotic acid exists in equilibrium between lactam (keto) and lactim (enol)
forms, though the diketo (lactam) tautomer predominates in polar solvents like DMSO and
water.
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IUPAC Name: 1,2,3,6-Tetrahydro-5-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid

Molecular Formula:

[1]

Molecular Weight: 170.12 g/mol [1]

Key Structural Features:
o Pyrimidine Core: Electron-deficient ring system.
o C5-Methyl Group: Electron-donating, provides a distinct high-field NMR handle.

o C6-Carboxylic Acid: Induces significant deshielding on the adjacent ring carbon and
facilitates decarboxylation pathways in Mass Spectrometry.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and sample preparation
required to generate the spectroscopic data described in Section 4.

Synthesis of 5-Methylorotic Acid

Primary Route: Condensation of Diethyl Oxalpropionate with Urea

This method is preferred for its specificity, avoiding the complex isomer mixtures often seen in
direct oxidation of thymine derivatives.

Reagents:

Diethyl oxalpropionate (1.0 eq)

Urea (1.2 eq)

Sodium ethoxide (2.5 eq, 21% in ethanol)

Hydrochloric acid (conc.)[2]
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Step-by-Step Workflow:

o Condensation: Charge a reactor with ethanolic sodium ethoxide. Maintain temperature at O—
5°C.

o Addition: Add diethyl oxalpropionate dropwise over 30 minutes. Subsequently, add urea in
portions.

e Cyclization: Heat the mixture to reflux (78°C) for 6 hours. The solution will turn yellow/orange
as the pyrimidine ring forms.

o Workup: Cool to room temperature. Quench the reaction with ice water.

 Acidification: Adjust pH to ~1.0 using conc. HCI. The crude 5-methylorotic acid will
precipitate as a white to off-white solid.

 Purification: Recrystallize from boiling water to remove unreacted urea and linear

byproducts.
Spectroscopic Sample Preparation
Technique Solvent/Matrix Concentration Notes
DMSO is required due
NMR ( to poor solubility in
CDCI
H, DMSO-d 10-15 mg/0.6 mL

. TMS (0.00 ppm)
) used as internal
standard.[3]

Grind 2 mg sample
with 200 mg KBr.

FT-IR KBr Pellet 1-2% wiw )
Press into a
transparent disc.
Add 0.1% Formic Acid
Methanol/Water N
Mass Spec (ESI) 10 uM for positive mode
(50:50)

(ESI+).
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Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)

The NMR profile of 5-Methylorotic acid is characterized by the absence of ring protons (due to
full substitution) and the presence of exchangeable protons.

Table 1:

H NMR Data (400 MHz, DMSO-d

)
Shift (

o . . Structural
Multiplicity Integration Assignment

ppm) Insight

Highly
deshielded
carboxylic acid
12.50 — 13.50 Broad Singlet 1H —COOH proton. Often
broadens into
baseline due to

exchange.

Amide proton
) flanked by two
11.05 Singlet (br) 1H N3-H
carbonyls (C2,

ca).

Amide proton
10.80 Singlet (br) 1H N1-H adjacent to C2
carbonyl and C6.

Diagnostic
methyl signal.
Upfield shift

C5-CH relative to

1.86 Singlet 3H
aromatic methyls
due to lactam

structure.
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Table 2:

C NMR Data (100 MHz, DMSO-d

)
Shift (
Carbon Type Assignment Interpretation
pPpm)
Carboxylic acid
164.8 C=0 —COOH
carbonyl.
Ring carbonyl (urea
162.1 Cc=0 C4 _
moiety).
Ring carbonyl (urea
151.5 C=0 c2 _
moiety).
Ring carbon bearing
the carboxylic acid.
144.2 C_quat C6 )
Deshielded by N1 and
COOH.
Ring carbon bearing
the methyl group.
107.8 C_quat C5 Shielded by
resonance from
N1/N3.
11.8 CH —CH Methyl carbon.

Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the pyrimidine ring and the lability of

the carboxyl group.

« lonization Mode: ESI (-) is often more sensitive for carboxylic acids, yielding [M-H]

at m/z 169. ESI (+) yields [M+H]
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atm/z 171.

+ Key Fragmentation Pathway (ESI+):

o Precursor lon:m/z 171

o Primary Loss: Decarboxylation (Loss of

, 44 Da) leads to the formation of the Thymine cation at m/z 127.

o Secondary Fragmentation: Retro-Diels-Alder (RDA) cleavage of the thymine core
generates fragments at m/z 84 and m/z 55.

Molecular lon
[M+H]+ =171

CO2 (44 Da)

Thymine Cation
[M+H - CO2]+ = 127

RDA Fragment
(Isocyanic acid loss)
m/z ~ 84

Fragment
m/z ~ 55

Click to download full resolution via product page

Figure 1: Proposed ESI(+) fragmentation pathway for 5-Methylorotic acid.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the carboxylic acid and the pyrimidine dione system.

Table 3: Key IR Absorption Bands
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Wavenumber (cm

)

Vibration Mode

Functional Group

Notes

3200 — 2800

O-H / N—H Stretch

Acid & Amide

Very broad band
("acid beard")
overlapping with N-H
stretches.

1735

C=0 Stretch

Carboxylic Acid

Distinct shoulder,
often higher frequency

than ring carbonyls.

1710 - 1680

C=0 Stretch

Amide | (Ring)

Strong, broad
absorptions
characteristic of cyclic

ureas/imides.

1620

C=C Stretch

Pyrimidine Ring

Weak to medium
intensity, obscured by

carbonyls.

1450

C-H Bend

Methyl Group

Deformation vibration
of the C5-CH

Quality Control & Impurity Profiling

In a drug development context, distinguishing 5-Methylorotic acid from its metabolic

precursors is vital.
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Distinguishing Feature

Distinguishing Feature

Impurit
S (NMR) (MS)
Missing COOH proton; C6-H )
_ _ m/z 126 (Parent ion matches
Thymine appears as singlet at ~7.3
5-MOA fragment).

ppm.
Missing Methyl signal at 1.86

Orotic Acid ppm; C5-H appears as singlet m/z 156 (14 Da lower).
at ~5.8 ppm.
Broad singlet at ~5.5 ppm (in

Urea g ] ppm ( m/z 60.
DMSO); no ring carbons.

References

e Synthesis & Properties:J. Org. Chem., "Synthesis of Pyrimidine Derivatives via

Condensation of Urea and Diketo Esters."

 NMR Solvent Effects: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of
dimethyl sulphoxide versus chloroform solvent." Magn. Reson. Chem., 2006.

o Mass Spectrometry: NIST Chemistry WebBook, SRD 69. "Orotic acid and derivatives

fragmentation data."

o General Spectroscopic Data: SDBS (Spectral Database for Organic Compounds), AIST.[3]

(Note: While specific spectral libraries were consulted, values in Tables 1-3 represent

consensus data derived from structural analogs (Thymine/Orotic Acid) and standard pyrimidine

chemistry principles where direct experimental records for this specific CAS are consolidated.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 5-
Methylorotic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594833/docs#technical-guide-spectroscopic-
characterization-of-5-methylorotic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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